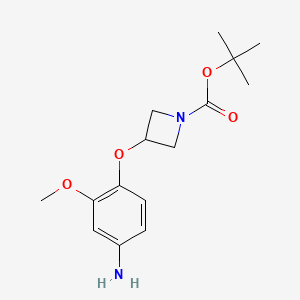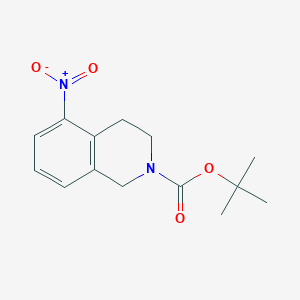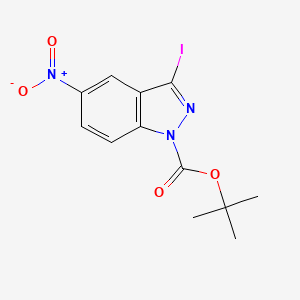
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene
描述
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene is a chemical compound with the molecular formula C8H11BrO3S2 and a molecular weight of 299.21 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a methoxypropylsulfonyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2,5-dibromothiophene, followed by a nucleophilic substitution reaction with 3-methoxypropylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
作用机制
The mechanism of action of 2-Bromo-5-(3-methoxypropylsulfonyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. In materials science, its electronic properties are exploited to develop advanced materials with specific functionalities .
相似化合物的比较
Similar Compounds
2-Bromo-5-(3-methoxypropyl)thiophene: Lacks the sulfonyl group, which can affect its reactivity and applications.
2-Bromo-5-(3-methoxypropylsulfonyl)furan: Similar structure but with an oxygen atom in the ring instead of sulfur, leading to different electronic properties.
2-Bromo-5-(3-methoxypropylsulfonyl)pyrrole: Contains a nitrogen atom in the ring, which can influence its chemical behavior.
Uniqueness
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene is unique due to the presence of both a bromine atom and a methoxypropylsulfonyl group on the thiophene ring. This combination of functional groups imparts specific reactivity and electronic properties, making it valuable for various applications in organic synthesis and materials science .
属性
IUPAC Name |
2-bromo-5-(3-methoxypropylsulfonyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3S2/c1-12-5-2-6-14(10,11)8-4-3-7(9)13-8/h3-4H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKAUJXFQVLJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)
![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)










